molecular formula C12H13FO4S B15331800 Ethyl 2-Fluoro-2-(phenylsulfonyl)cyclopropanecarboxylate

Ethyl 2-Fluoro-2-(phenylsulfonyl)cyclopropanecarboxylate

Cat. No.: B15331800
M. Wt: 272.29 g/mol
InChI Key: LDHJYHRMLIOQFS-UHFFFAOYSA-N
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Description

Ethyl 2-Fluoro-2-(phenylsulfonyl)cyclopropanecarboxylate is a chemical compound with the molecular formula C12H13FO4S It is characterized by the presence of a cyclopropane ring substituted with a fluoro group, a phenylsulfonyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-Fluoro-2-(phenylsulfonyl)cyclopropanecarboxylate typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the fluoro and phenylsulfonyl groups. One common method involves the reaction of ethyl diazoacetate with a fluoro-substituted phenylsulfonyl chloride in the presence of a catalyst such as rhodium or copper. The reaction is carried out under controlled conditions to ensure the formation of the desired cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-Fluoro-2-(phenylsulfonyl)cyclopropanecarboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of cyclopropane derivatives with altered functional groups.

    Substitution: Nucleophilic substitution reactions can replace the fluoro or phenylsulfonyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce cyclopropane derivatives with modified functional groups. Substitution reactions can lead to a variety of substituted cyclopropane compounds.

Scientific Research Applications

Ethyl 2-Fluoro-2-(phenylsulfonyl)cyclopropanecarboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-Fluoro-2-(phenylsulfonyl)cyclopropanecarboxylate involves its interaction with molecular targets and pathways. The fluoro and phenylsulfonyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can participate in various chemical transformations.

Comparison with Similar Compounds

Ethyl 2-Fluoro-2-(phenylsulfonyl)cyclopropanecarboxylate can be compared with other similar compounds, such as:

    Ethyl 2-Chloro-2-(phenylsulfonyl)cyclopropanecarboxylate: Similar structure but with a chloro group instead of a fluoro group.

    Ethyl 2-Bromo-2-(phenylsulfonyl)cyclopropanecarboxylate: Contains a bromo group instead of a fluoro group.

    Ethyl 2-Iodo-2-(phenylsulfonyl)cyclopropanecarboxylate: Contains an iodo group instead of a fluoro group.

The uniqueness of this compound lies in the presence of the fluoro group, which imparts distinct chemical properties and reactivity compared to its chloro, bromo, and iodo analogs.

Properties

Molecular Formula

C12H13FO4S

Molecular Weight

272.29 g/mol

IUPAC Name

ethyl 2-(benzenesulfonyl)-2-fluorocyclopropane-1-carboxylate

InChI

InChI=1S/C12H13FO4S/c1-2-17-11(14)10-8-12(10,13)18(15,16)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3

InChI Key

LDHJYHRMLIOQFS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC1(F)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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